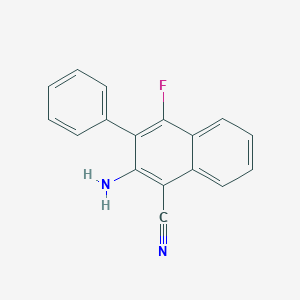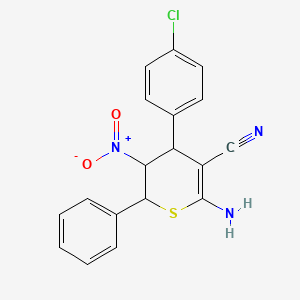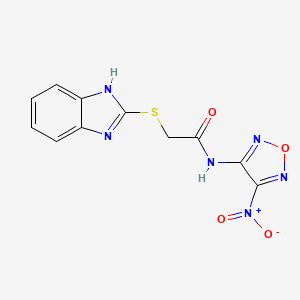![molecular formula C14H16IN3O B14946477 2-(4-iodo-1H-pyrazol-1-yl)-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B14946477.png)
2-(4-iodo-1H-pyrazol-1-yl)-N-[4-(propan-2-yl)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-iodo-1H-pyrazol-1-yl)-N-[4-(propan-2-yl)phenyl]acetamide is a synthetic organic compound that features a pyrazole ring substituted with an iodine atom and an acetamide group linked to a phenyl ring with an isopropyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-iodo-1H-pyrazol-1-yl)-N-[4-(propan-2-yl)phenyl]acetamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Iodination: The pyrazole ring is then iodinated using iodine or an iodine-containing reagent in the presence of an oxidizing agent.
Acetamide Formation: The iodinated pyrazole is reacted with an appropriate acylating agent to form the acetamide group.
Coupling with Phenyl Ring: The final step involves coupling the acetamide with a phenyl ring substituted with an isopropyl group, typically using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-iodo-1H-pyrazol-1-yl)-N-[4-(propan-2-yl)phenyl]acetamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrazole ring and the acetamide group.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the iodine atom with an azide group would yield an azido-pyrazole derivative, while oxidation of the acetamide group could produce a carboxylic acid derivative.
Applications De Recherche Scientifique
2-(4-iodo-1H-pyrazol-1-yl)-N-[4-(propan-2-yl)phenyl]acetamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Material Science: It can be used in the development of novel materials with unique electronic or optical properties.
Biological Studies: The compound can be used as a probe to study biological processes, such as enzyme activity or protein interactions.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mécanisme D'action
The mechanism of action of 2-(4-iodo-1H-pyrazol-1-yl)-N-[4-(propan-2-yl)phenyl]acetamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-bromo-1H-pyrazol-1-yl)-N-[4-(propan-2-yl)phenyl]acetamide
- 2-(4-chloro-1H-pyrazol-1-yl)-N-[4-(propan-2-yl)phenyl]acetamide
- 2-(4-fluoro-1H-pyrazol-1-yl)-N-[4-(propan-2-yl)phenyl]acetamide
Uniqueness
The uniqueness of 2-(4-iodo-1H-pyrazol-1-yl)-N-[4-(propan-2-yl)phenyl]acetamide lies in the presence of the iodine atom, which can significantly influence its reactivity and interactions with biological targets. The iodine atom can also serve as a handle for further functionalization, making this compound a versatile intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C14H16IN3O |
|---|---|
Poids moléculaire |
369.20 g/mol |
Nom IUPAC |
2-(4-iodopyrazol-1-yl)-N-(4-propan-2-ylphenyl)acetamide |
InChI |
InChI=1S/C14H16IN3O/c1-10(2)11-3-5-13(6-4-11)17-14(19)9-18-8-12(15)7-16-18/h3-8,10H,9H2,1-2H3,(H,17,19) |
Clé InChI |
QPCQWSNPENRAHS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC=C(C=C1)NC(=O)CN2C=C(C=N2)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 5-bromo-2-[(2,2-diphenylacetyl)amino]benzoate](/img/structure/B14946396.png)
![3-fluoro-N-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]benzamide](/img/structure/B14946401.png)
![5-butyl-7-methyl-6H-spiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,3'-indole]-2',6(1'H)-dione](/img/structure/B14946410.png)


![3-nitro-1-(4-nitrophenyl)-1,5-dihydro-2H-pyrido[3,2-b]indol-2-one](/img/structure/B14946438.png)
![N-(4-{[1-(2,6-dichlorobenzyl)-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl]acetyl}phenyl)-2,2-dimethylpropanamide](/img/structure/B14946445.png)
![2-[5-(2,4-dichlorophenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl]acetamide](/img/structure/B14946450.png)
![Ethyl 6-{[(2,5-dichlorophenyl)sulfanyl]methyl}-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B14946453.png)
![(3aS,4R,9bR)-N-(2-fluorophenyl)-4-(4-fluorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide](/img/structure/B14946459.png)
![N-[2-(2-chloro-6-methylphenoxy)ethyl]cyclohexanecarboxamide](/img/structure/B14946467.png)
![1'-{2-[(3,4-Dichlorophenyl)amino]-2-oxoethyl}-1,4'-bipiperidine-4'-carboxamide](/img/structure/B14946473.png)

![2-iodo-N-[4-(1H-pyrrol-1-yl)benzyl]benzamide](/img/structure/B14946482.png)
